molecular formula C16H18BNO4 B1520055 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid CAS No. 957034-40-1

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid

Cat. No.: B1520055
CAS No.: 957034-40-1
M. Wt: 299.1 g/mol
InChI Key: ZXIWCYGAUHQBIV-UHFFFAOYSA-N
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Description

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid (CAS: 957034-40-1) is a boronic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected aminoethyl substituent on the phenyl ring. This compound is primarily utilized in industrial and scientific research, particularly in organic synthesis and drug development . Its structure combines a boronic acid group, which enables participation in Suzuki-Miyaura cross-coupling reactions, with a Cbz-protected amine, offering versatility in multi-step synthetic pathways where selective deprotection is required.

The molecular formula is inferred to be C₁₇H₁₉BNO₄ (based on structural analogs), with an approximate molecular weight of ~312 g/mol. The Cbz group enhances stability during reactions, while the boronic acid moiety facilitates covalent interactions with diols or hydroxamic acids, making it relevant in bioresponsive materials and protein immobilization .

Properties

IUPAC Name

[4-[2-(phenylmethoxycarbonylamino)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BNO4/c19-16(22-12-14-4-2-1-3-5-14)18-11-10-13-6-8-15(9-7-13)17(20)21/h1-9,20-21H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIWCYGAUHQBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCNC(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657403
Record name [4-(2-{[(Benzyloxy)carbonyl]amino}ethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-40-1
Record name [4-(2-{[(Benzyloxy)carbonyl]amino}ethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Protection of the amino group of 2-aminoethyl derivatives using the benzyloxycarbonyl (Cbz) group.
  • Introduction of the boronic acid group at the para position of the phenyl ring.
  • Purification and characterization of the final boronic acid compound.

Example Reaction Conditions from Literature

Step Reagents/Conditions Notes
N-Cbz Protection Benzyloxycarbonyl chloride, NaHCO3, aqueous medium Mild conditions, room temperature
Suzuki Coupling Aryl bromide, boronic acid, Pd catalyst (XPhos Pd G2), K3PO4, acetonitrile/water, 80 °C Efficient cross-coupling, 75% yield reported
Purification Flash chromatography, ethyl acetate/hexanes Standard purification

Supporting Research Findings

  • The use of XPhos Pd G2 catalyst has been reported to provide high yields and selectivity in the Suzuki coupling step for related compounds bearing benzyloxycarbonyl-protected amino groups.
  • Potassium phosphate is an effective base for maintaining the reaction pH and facilitating coupling.
  • The reaction tolerates aqueous conditions, which is beneficial for boronic acid stability.
  • Purification by flash chromatography with ethyl acetate mixtures yields high purity products suitable for biological studies.

Data Table Summarizing Preparation Parameters

Parameter Description/Value Reference/Notes
Starting material 4-Bromophenylboronic acid or derivatives Commercially available
Amino group protection Benzyloxycarbonyl chloride (Cbz-Cl) Basic aqueous conditions, RT
Catalyst XPhos Pd G2 or Pd(PPh3)4 3 mol% catalyst loading
Base Potassium phosphate (K3PO4) 2-3 equivalents
Solvent Acetonitrile/water (1.5 mL / 1 mL) Polar aprotic and aqueous mixture
Temperature 80 °C Optimal for coupling
Reaction time 12–24 hours Monitored by TLC or HPLC
Purification method Flash column chromatography Ethyl acetate/hexanes solvent system
Yield ~75% (reported for similar compounds) High efficiency
Product purity >98% Confirmed by NMR, HPLC

Notes on Analytical Characterization

  • The product is typically characterized by NMR spectroscopy (^1H, ^13C), mass spectrometry (ESI-MS), and melting point determination.
  • The boronic acid moiety shows characteristic signals in ^11B NMR.
  • Purity is confirmed by HPLC or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds or other carbon-carbon bonded products.

    Oxidation: Phenols or quinones.

    Reduction: Amines or alcohols.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the most significant applications of 4-(2-(benzyloxycarbonylamino)ethyl)phenylboronic acid is in cross-coupling reactions. It serves as a key reagent in the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. This process is widely utilized in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of α-Amino Ketones
A study demonstrated the effectiveness of this boronic acid in synthesizing α-amino ketones from N-Cbz-protected α-amino acid thiol esters. The reaction utilized a palladium catalyst system that facilitated the coupling with various boronic acids, including this compound. The yields were reported to be satisfactory, showcasing its utility in complex molecule synthesis .

EntryThiol EsterBoronic AcidKetone ProductYield (%)
1N-Cbz-Phe-SPhThis compoundCbz-Phe-COPh49
2N-Boc-Phe-SPh4-methoxyphenylboronic acidBoc-Phe-COPh61

Medicinal Chemistry

Drug Development
The compound has potential applications in drug development due to its ability to form reversible covalent bonds with diols and other biomolecules. This property can be exploited for designing targeted drug delivery systems and therapeutic agents.

Case Study: Boronates as Antibiotics
Research indicates that boronic acids, including derivatives like this compound, are being investigated for their antibiotic properties. They can interact with polysaccharides, modulating their activity based on the concentration of these sugars in the environment. This characteristic suggests a pathway for developing new antibiotics that respond to bacterial environments .

Material Science

Polymer Chemistry
In material science, boronic acids are utilized in creating polymeric materials with specific functionalities. The ability to form dynamic covalent bonds allows for the development of smart materials that can respond to environmental stimuli.

Case Study: Ion Transport Mechanisms
A study explored the use of cholate-boronic acid conjugates for ion transport across lipid bilayers. The findings highlighted how boronic acids could facilitate sodium ion transport through membranes, indicating potential applications in bioengineering and drug delivery systems .

Analytical Chemistry

Sensor Development
Due to their ability to selectively bind diols, boronic acids are employed in developing sensors for detecting sugars and other biomolecules. The specificity of these compounds allows for sensitive detection methods that are crucial in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the compound can interact with enzyme active sites, inhibiting their activity by forming stable boronate complexes.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

  • The para -substituted benzyloxy group in (4-(Benzyloxy)phenyl)boronic acid (CAS 146631-00-7) enhances electronic conjugation, improving its Suzuki coupling efficiency compared to ortho -substituted analogs like 2-(Benzyloxy)phenylboronic acid .
  • The methyl group in 4-Benzyloxy-2-methylphenylboronic acid introduces steric hindrance, reducing reactivity in certain cross-coupling reactions but improving selectivity in asymmetric syntheses .

Functional Group Diversity: The Cbz-protected aminoethyl group in the target compound allows for sequential deprotection (e.g., via hydrogenolysis) to generate free amines, a feature absent in simpler benzyloxy derivatives . Ethoxycarbonyl in 4-(Ethoxycarbonyl)phenylboronic acid (CAS 4334-88-7) enables ester hydrolysis to carboxylic acids, broadening its utility in pH-sensitive drug delivery systems .

Toxicity and Handling

  • Limited toxicity data are available for the target compound, but standard precautions for boronic acids (e.g., avoiding inhalation, skin contact) apply .
  • Simpler analogs like (4-(Benzyloxy)phenyl)boronic acid show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), suggesting favorable safety profiles for research use .

Biological Activity

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅BNO₃
  • Molecular Weight : 241.08 g/mol

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is significant for their biological activity. The mechanism involves:

  • Inhibition of Proteins : Boronic acids can inhibit proteases by binding to the active site, which is crucial in cancer therapy.
  • Targeting Sugars : They can also interact with glycoproteins and glycolipids, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives of phenylboronic acids have been tested against Escherichia coli and Staphylococcus aureus, demonstrating notable efficacy .
  • Cancer Cell Inhibition : Boronic acids have been implicated in the inhibition of cancer cell proliferation. The ability to target proteasomes makes them potential candidates for anti-cancer therapies. Research has shown that certain boronic acid derivatives can induce apoptosis in cancer cells by interfering with cell cycle regulation .
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

Several studies have explored the biological activity of boronic acid derivatives, including this compound:

  • Study on Antimicrobial Properties : A study published in 2012 reported that similar compounds exhibited significant antibacterial activity against a range of microorganisms, suggesting that modifications to the boronic acid structure could enhance efficacy against resistant strains .
  • Cancer Therapeutics : Research highlighted the potential of phenylboronic acids in targeting cancer cells through proteasome inhibition, leading to increased apoptosis rates in vitro. This opens avenues for further development as anticancer agents.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell TypeReference
Ethyl 2-(substituted benzylthio)-4-...AntimicrobialE. coli, S. aureus
Phenylboronic AcidCancer Cell InhibitionVarious Cancer Cell Lines
4-(2-(Benzyloxycarbonylamino)ethyl)...Enzyme InhibitionMetabolic Enzymes

Q & A

Q. Basic

  • Storage conditions : Keep under inert gas (Ar/N2_2) at –20°C to inhibit oxidation and boroxin formation .
  • Moisture control : Use molecular sieves in storage vials and work in anhydrous solvents (e.g., dried THF) .
  • Stability monitoring : Regularly check purity via 11^{11}B NMR or FTIR for B–O stretching bands (~1350 cm1^{-1}) .

In designing molecular receptors, how does the structure of this compound influence its binding affinity to hydroxyl-containing analytes?

Advanced
Structural features dictate binding mechanisms:

  • Proximity effects : The ethyl spacer between the Cbz group and boron allows flexible orientation for optimal diol binding .
  • Cooperative interactions : The Cbz group participates in hydrogen bonding, enhancing affinity for sugars like fructose .
  • pH-dependent binding : At physiological pH, the boronate anion forms stronger tetrahedral complexes with cis-diols .

What spectroscopic methods are essential for confirming the structure of synthesized this compound?

Q. Basic

  • 1^{1}H/13^{13}C NMR : Assign peaks for the benzyloxy (δ 4.8–5.2 ppm), ethyl spacer (δ 1.5–2.5 ppm), and aromatic protons .
  • 11^{11}B NMR : Confirm boron environment (δ 28–32 ppm for trigonal planar boronic acids) .
  • FTIR : Detect B–O (1350 cm1^{-1}) and Cbz carbonyl (1680–1720 cm1^{-1}) stretches .

How can computational modeling complement experimental data in predicting the reactivity of phenylboronic acid derivatives?

Q. Advanced

  • DFT calculations : Predict boron’s Lewis acidity and transition-state geometries for cross-coupling reactions .
  • Molecular docking : Simulate binding modes with biomolecules (e.g., enzymes or sugars) to guide receptor design .
  • Solvent modeling : Use COSMO-RS to optimize solvent selection for synthesis or crystallization .

What are the implications of observed polymorphism in phenylboronic acid derivatives for their application in crystal engineering?

Advanced
Polymorphism affects material properties:

  • Solvatomorphs : Hydrated forms may exhibit higher solubility, useful for pharmaceutical formulations .
  • Packing efficiency : Anhydrous polymorphs often have tighter crystal packing, improving thermal stability .
  • Methodological control : Screen crystallization solvents (e.g., DMSO vs. EtOH) to isolate desired polymorphs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid

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